molecular formula C9H10FIO B14014619 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene

1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene

Cat. No.: B14014619
M. Wt: 280.08 g/mol
InChI Key: GTKYSVYFEGFZAO-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene is an organic compound with the chemical formula C9H10FIO It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, iodo, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis using microreactor systems. These systems allow for high-quality and efficient reactions, often conducted at temperatures significantly higher than those required for batch reactions .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene: C9H10FIO

    1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene: C9H10FIO2

    1-Ethoxy-4-fluoro-2-methylbenzene: C9H11FO

Uniqueness

This compound is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-ethoxy-2-fluoro-4-iodo-3-methylbenzene

InChI

InChI=1S/C9H10FIO/c1-3-12-8-5-4-7(11)6(2)9(8)10/h4-5H,3H2,1-2H3

InChI Key

GTKYSVYFEGFZAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)C)F

Origin of Product

United States

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